molecular formula C14H12F2 B12090132 2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl CAS No. 612543-66-5

2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B12090132
CAS No.: 612543-66-5
M. Wt: 218.24 g/mol
InChI Key: VQRDHUIACWSKLR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 3 positions, and two methyl groups are substituted at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1,1’-biphenyl
  • 4,4’-Difluoro-1,1’-biphenyl
  • 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl

Uniqueness

2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positions of the fluorine and methyl groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

612543-66-5

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

2,3-difluoro-1-methyl-4-(4-methylphenyl)benzene

InChI

InChI=1S/C14H12F2/c1-9-3-6-11(7-4-9)12-8-5-10(2)13(15)14(12)16/h3-8H,1-2H3

InChI Key

VQRDHUIACWSKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C=C2)C)F)F

Origin of Product

United States

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